molecular formula C10H9N3O2 B2761333 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1153373-39-7

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2761333
CAS No.: 1153373-39-7
M. Wt: 203.201
InChI Key: SOUZKMFQFRDGKE-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure imparts unique chemical properties, making it a versatile compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of pyridine-2-carbaldehyde and 4-pyrazolecarboxylic acid.

    Condensation Reaction: Pyridine-2-carbaldehyde is reacted with hydrazine hydrate to form 2-(pyridin-2-ylmethyl)hydrazine.

    Cyclization: The intermediate 2-(pyridin-2-ylmethyl)hydrazine undergoes cyclization with ethyl acetoacetate to form this compound.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form fused heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating cellular responses. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.

    1-(Pyridin-2-ylmethyl)-1H-triazole-4-carboxylic acid: The presence of a triazole ring imparts unique properties, such as increased stability and different binding affinities in biological systems.

    1-(Pyridin-2-ylmethyl)-1H-tetrazole-4-carboxylic acid: The tetrazole ring provides additional nitrogen atoms, which can enhance hydrogen bonding and coordination with metal ions.

The uniqueness of this compound lies in its specific combination of pyridine and pyrazole rings, which offers a balance of electronic and steric properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUZKMFQFRDGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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